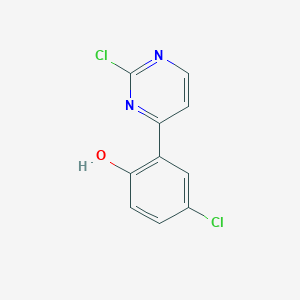

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol

Descripción general

Descripción

Synthesis Analysis

A one-pot synthesis of a similar compound, tetra-substituted imidazole, is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .Molecular Structure Analysis

The molecular structure of a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been reported . The crystal structure is monoclinic, with a = 13.997 (5) Å, b = 4.6734 (15) Å, c = 18.019 (7) Å, β = 102.714 (5)°, V = 1149.7 (7) Å .Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

The compound has been studied in the context of synthesizing pyrazolo[1,5-a]pyrimidines derivatives under microwave radiation. These derivatives, including similar structures, have been explored for their antifungal abilities against various phytopathogenic fungi. For instance, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 4-chloro-2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol have shown promising antifungal activities against fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).

Intermediate for Antitumor Drugs

This compound serves as an important intermediate in the synthesis of various antitumor drugs, particularly small molecular inhibitors targeting cancer cells. For instance, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a compound synthesized from similar structures, is utilized in the development of antitumor medications (Gan et al., 2021).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations have utilized similar compounds to understand the molecular structure, spectroscopic data, and potential energy distributions. Such research provides insights into the molecular parameters like bond length and bond angles, facilitating the development of compounds with desired biological effects (Viji et al., 2020).

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

Compounds related to 4-chloro-2-(2-chloropyrimidin-4-yl)phenol have been synthesized as intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These studies have optimized synthetic methods to achieve high yields and purity, contributing to the development of effective treatments for HIV (Ju Xiu-lia, 2015).

Development of Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities, have been tested as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. These compounds, especially those bearing a phenol or catechol moiety, have shown significant potential in the development of treatments for conditions involving aldose reductase (La Motta et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various biological targets .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to various biochemical changes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain tyrosine kinases, which are crucial for cell signaling and growth regulation . Additionally, this compound can bind to proteins involved in DNA repair mechanisms, thereby influencing the cellular response to DNA damage .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to impact cell signaling pathways, particularly those related to apoptosis and cell proliferation . By modulating the activity of key signaling molecules, this compound can induce changes in gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to altered cellular functions. Additionally, this compound can interact with transcription factors, thereby influencing gene expression patterns . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses . Additionally, it can affect the levels of key metabolites, such as glutathione, which play a crucial role in maintaining cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution pattern of this compound is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .

Subcellular Localization

This compound exhibits distinct subcellular localization, which is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .

Propiedades

IUPAC Name |

4-chloro-2-(2-chloropyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAROXJYJDMPABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

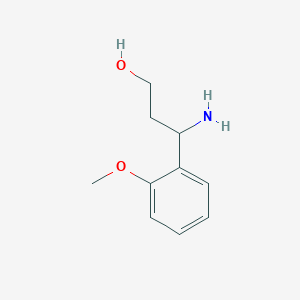

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)